molecular formula C19H22N2O3S B2491191 N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 941980-18-3

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Cat. No.: B2491191
CAS No.: 941980-18-3
M. Wt: 358.46
InChI Key: IVMYOCISPODGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide, also known as apixaban, is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It inhibits both free and clot-bound FXa . The inhibition of FXa prevents the conversion of prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation . This interaction results in a reduction of thrombin generation, indirectly inhibiting platelet aggregation .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation and subsequently, fibrin clot formation . This affects the biochemical pathways involved in blood coagulation and thrombosis .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has an inhibitory constant of 0.08 nM for human FXa, indicating high potency . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation and fibrin clot formation . This leads to an antithrombotic effect, reducing the risk of thromboembolic events such as stroke and deep vein thrombosis .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by factors such as diet, age, renal function, and concomitant medications . Apixaban has been noted for its low potential for drug-drug interactions , making it a reliable anticoagulant in various clinical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloronitrobenzene with piperidine to form 1-(4-nitrophenyl)piperidine. This intermediate is then subjected to reduction and further functionalization to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .

Major Products

The major products formed from these reactions include various substituted piperidines, lactams, and sulfonamide derivatives. These products can be further functionalized for specific applications .

Scientific Research Applications

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

N-(4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19-8-4-5-14-21(19)18-11-9-17(10-12-18)20-25(23,24)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12,20H,4-5,8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMYOCISPODGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.